3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 3-methyl group and a 2-oxo-2-(piperidin-1-yl)ethyl moiety. Benzamides are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid and piperidine.
Formation of Intermediate: 3-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with piperidine to form the intermediate 3-methyl-N-(piperidin-1-yl)benzamide.
Oxidation: The final step involves the oxidation of the piperidine ring to introduce the 2-oxo group, typically using an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Various oxidized derivatives of the piperidine ring.
Reduction: Corresponding alcohol derivatives.
Substitution: Functionalized benzamide derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. Benzamide derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and functionalization are of interest for developing new materials and products.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzamide core can bind to various receptors and enzymes, modulating their activity. The piperidine ring and oxo group contribute to the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Receptors: The compound may interact with G-protein coupled receptors (GPCRs) and ion channels.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Pathways: The compound may influence signaling pathways related to inflammation, pain, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Lacks the piperidine ring and oxo group, resulting in different biological activity.
3-methyl-N-(piperidin-1-yl)benzamide: Similar structure but without the oxo group, affecting its reactivity and binding properties.
N-(2-oxo-2-(piperidin-1-yl)ethyl)benzamide: Lacks the 3-methyl group, which can influence its pharmacological profile.
Uniqueness
3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of both the 3-methyl group and the 2-oxo-2-(piperidin-1-yl)ethyl moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-6-5-7-13(10-12)15(19)16-11-14(18)17-8-3-2-4-9-17/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGHEOMOQDBKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.